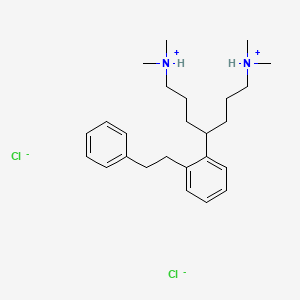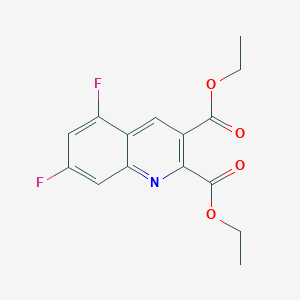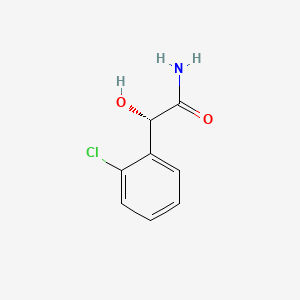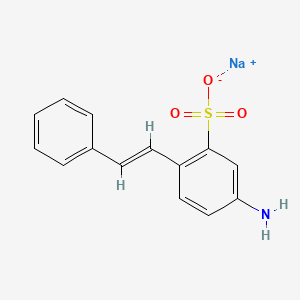
Sodium 4-aminostilbene-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-aminostilbene-2-sulfonate is a heterocyclic organic compound with the molecular formula C14H13NO3SNa and a molecular weight of 297.31 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of stilbene derivatives, including Sodium 4-aminostilbene-2-sulfonate, typically involves the oxidative coupling of 2-hydroxystyrene with arylboronic acids using catalysts such as CpRhCl2 and Cu(OAc)2 . This method provides a high yield of the desired product under mild conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidative coupling reactions, utilizing robust catalytic systems to ensure high efficiency and purity. The reaction conditions are optimized to maintain the stability of the product and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 4-aminostilbene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in substitution reactions, where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic conditions.
Major Products: The major products formed from these reactions include sulfonic acids, amine derivatives, and substituted stilbenes, which have diverse applications in various fields.
Aplicaciones Científicas De Investigación
Sodium 4-aminostilbene-2-sulfonate has a wide range of applications in scientific research:
Biology: It serves as a fluorescent probe for studying anion transport sites in epithelial membranes.
Industry: It is utilized in the production of dyes, pigments, and other materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of Sodium 4-aminostilbene-2-sulfonate involves its interaction with molecular targets through its sulfonate and amino groups. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and cellular functions . The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its biological activity.
Comparación Con Compuestos Similares
Resveratrol: A naturally occurring stilbene with antioxidant properties.
Pterostilbene: A derivative of resveratrol with enhanced bioavailability and anticancer activity.
Combretastatin A-4: A stilbene derivative with potent antimitotic and antineoplastic properties.
Uniqueness: Sodium 4-aminostilbene-2-sulfonate is unique due to its sulfonate group, which imparts water solubility and enhances its reactivity in various chemical and biological processes. This makes it a versatile compound for diverse applications in research and industry.
Propiedades
Número CAS |
41427-13-8 |
|---|---|
Fórmula molecular |
C14H12NNaO3S |
Peso molecular |
297.31 g/mol |
Nombre IUPAC |
sodium;5-amino-2-[(E)-2-phenylethenyl]benzenesulfonate |
InChI |
InChI=1S/C14H13NO3S.Na/c15-13-9-8-12(14(10-13)19(16,17)18)7-6-11-4-2-1-3-5-11;/h1-10H,15H2,(H,16,17,18);/q;+1/p-1/b7-6+; |
Clave InChI |
OMWMTCXUKOXCDJ-UHDJGPCESA-M |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


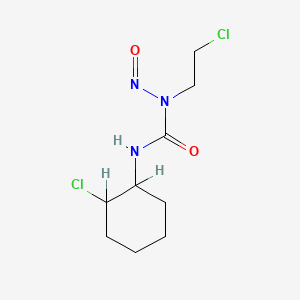
![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737646.png)
![diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate](/img/structure/B13737649.png)
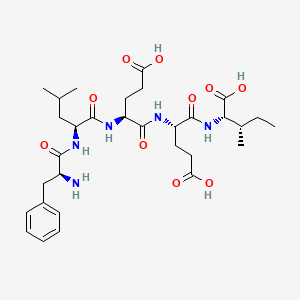
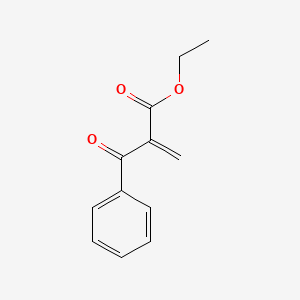
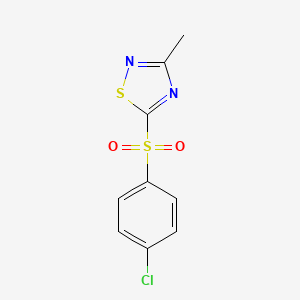
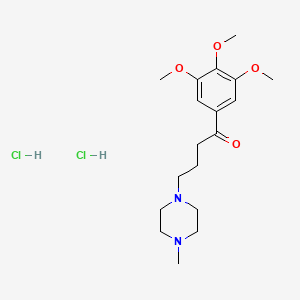
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]-](/img/structure/B13737689.png)



